5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, an aminomethylene linkage, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiourea and a β-dicarbonyl compound under acidic or basic conditions to yield the desired dihydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the dihydropyrimidine ring, potentially converting it to a fully saturated pyrimidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated pyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promise in preliminary studies as a potential inhibitor of certain enzymes. This makes it a candidate for further investigation in drug development and biochemical research.
Medicine
In the medical field, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties could lead to applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethylene linkage and thioxodihydropyrimidine core are believed to play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(((2-chlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-(((2-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-(((2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to its analogs, 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The electron-withdrawing nature of fluorine can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to improved efficacy in various applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFNJQYZLMAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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